N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine
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Overview
Description
N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopentyl group attached to the nitrogen atom, a nitro group at the 7th position, and an amine group at the 2nd position of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with cyclopentanone under acidic conditions, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically include:
Temperature: 0-5°C for nitration
Solvent: Concentrated sulfuric acid
Reagents: Nitric acid for nitration, cyclopentanone for condensation
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Electrophiles such as alkyl halides
Cyclization: Catalysts like Lewis acids
Major Products
Reduction: N-Cyclopentyl-7-amino-1,3-benzothiazol-2-amine
Substitution: N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-alkylamine
Cyclization: Various fused heterocyclic compounds
Scientific Research Applications
N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-7-amino-1,3-benzothiazol-2-amine
- N-Cyclopentyl-7-nitro-1,3-benzoxazol-2-amine
- N-Cyclopentyl-7-nitro-1,3-benzimidazol-2-amine
Uniqueness
N-Cyclopentyl-7-nitro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
820101-51-7 |
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Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-cyclopentyl-7-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S/c16-15(17)10-7-3-6-9-11(10)18-12(14-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,14) |
InChI Key |
JXJPGYFDGQXBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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